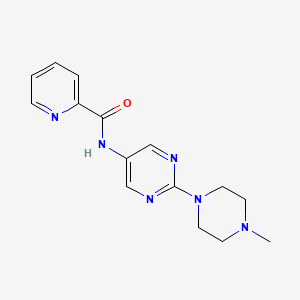
5-(吡啶-2-甲酰胺基)-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a picolinamide group, which contribute to its diverse chemical properties and reactivity.
科学研究应用
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic interventions.
Mode of Action
They do this by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects various biochemical pathways. Most notably, it disrupts the cell cycle regulation and DNA repair mechanisms. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival .
Pharmacokinetics
Similar compounds are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of essential cellular processes such as cell cycle regulation and DNA repair.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chloropyrimidine with 4-methylpiperazine to form 2-(4-methylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with picolinic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .
化学反应分析
Types of Reactions
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Shares the piperazine and pyrimidine rings but differs in the functional groups attached.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar core structure with different substituents, used as acetylcholinesterase inhibitors.
Uniqueness
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is unique due to its combination of the picolinamide group with the piperazine and pyrimidine rings, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-12(11-18-15)19-14(22)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBDCPMBWKBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














